Phenyl 2-[(3-phenylacryloyl)oxy]benzoate
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Overview
Description
Phenyl 2-[(3-phenylacryloyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a phenylacryloyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-[(3-phenylacryloyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 3-phenylacryloyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another non-polar solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-[(3-phenylacryloyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The phenylacryloyl moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Concentrated sulfuric acid (H₂SO₄) for nitration, bromine (Br₂) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Phenyl 2-[(3-phenylacryloyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of Phenyl 2-[(3-phenylacryloyl)oxy]benzoate primarily involves the hydrolysis of the ester bond. In biological systems, esterases can catalyze the hydrolysis, leading to the release of 2-hydroxybenzoic acid and 3-phenylacrylic acid. These products can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenyl benzoate: Similar ester structure but lacks the phenylacryloyl moiety.
Methyl 2-[(3-phenylacryloyl)oxy]benzoate: Similar structure but with a methyl group instead of a phenyl group.
Properties
CAS No. |
93099-35-5 |
---|---|
Molecular Formula |
C22H16O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
phenyl 2-(3-phenylprop-2-enoyloxy)benzoate |
InChI |
InChI=1S/C22H16O4/c23-21(16-15-17-9-3-1-4-10-17)26-20-14-8-7-13-19(20)22(24)25-18-11-5-2-6-12-18/h1-16H |
InChI Key |
RKIMXITXBPXMOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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